molecular formula C27H29N3O3S2 B3407517 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 683780-30-5

2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3407517
CAS No.: 683780-30-5
M. Wt: 507.7 g/mol
InChI Key: ZCQRRZGRMVXLCX-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidin-4-one derivative featuring a 1-(2-methoxyethyl)-2,5-dimethylpyrrole moiety linked via a sulfanyl-oxoethyl bridge and substituted with a 4-methylphenyl group at position 5 and an allyl (prop-2-en-1-yl) group at position 3. Its molecular complexity arises from the fused thienopyrimidinone core, which is a scaffold associated with diverse biological activities, including kinase inhibition and TRPA1 antagonism .

Properties

IUPAC Name

2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S2/c1-6-11-30-26(32)24-22(20-9-7-17(2)8-10-20)15-34-25(24)28-27(30)35-16-23(31)21-14-18(3)29(19(21)4)12-13-33-5/h6-10,14-15H,1,11-13,16H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQRRZGRMVXLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)CCOC)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Molecular Formula C23H27N3O3S2
Molecular Weight 457.61 g/mol
CAS Number To be determined

Structure

The structure of the compound features multiple functional groups that may contribute to its biological activity, including a pyrrole moiety and a thieno[2,3-d]pyrimidin-4-one core.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives containing the pyrrole structure have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain pyrrole derivatives demonstrated significant antiproliferative activity in human cancer cell lines and sea urchin embryos, suggesting their potential as anticancer agents .

The biological mechanism underlying the activity of this compound may involve:

  • Cell Cycle Arrest : Compounds with similar structures have been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis (programmed cell death) in malignant cells.
  • Inhibition of Metabolic Pathways : The presence of specific functional groups may inhibit critical metabolic pathways in cancer cells, affecting their growth and survival .

Research Findings

  • Cell Culture Studies : In vitro studies have shown that derivatives of this compound can enhance monoclonal antibody production in CHO cells while simultaneously suppressing cell growth. This dual action suggests a potential for therapeutic applications in biopharmaceutical production .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that modifications to the pyrrole moiety significantly affect the biological activity of related compounds. For example, increasing the methyl substitution on the pyrrole ring has been correlated with enhanced antiproliferative effects .

Study 1: Anticancer Screening

In a screening study involving multicellular spheroids, a novel compound derived from similar structural frameworks was identified as having significant anticancer properties. The study revealed that treatment with this compound resulted in a marked reduction in tumor growth compared to controls .

Study 2: Monoclonal Antibody Production

A recent investigation into the effects of pyrrole derivatives on CHO cells indicated that certain compounds could increase cell-specific productivity by enhancing glucose uptake and ATP levels while maintaining cell viability. This finding is crucial for optimizing biopharmaceutical production processes .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. The presence of the pyrrole moiety in this compound enhances its biological activity by potentially interacting with various cellular targets involved in cancer progression.

Case Study:

A study published in Bioorganic & Medicinal Chemistry explored derivatives of thieno[2,3-d]pyrimidines and their effects on cancer cell lines. Results showed that modifications to the thieno structure could lead to increased cytotoxicity against breast and lung cancer cells, suggesting that similar modifications in our compound could yield promising results .

Antimicrobial Properties

The thieno[2,3-d]pyrimidine scaffold has been associated with antimicrobial activity. The specific substituents on the pyrrole and thieno rings can enhance the compound's ability to inhibit bacterial growth.

Case Study:

A research article highlighted the synthesis of various thieno[2,3-d]pyrimidine derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The findings indicated that certain structural features significantly improved antimicrobial efficacy, paving the way for further exploration of compounds like the one .

Anti-inflammatory Effects

Compounds similar to this one have been investigated for their anti-inflammatory properties. The dual action of targeting inflammatory pathways while also exhibiting cytotoxic effects makes such compounds valuable in treating diseases characterized by chronic inflammation.

Case Study:

In a study focusing on thieno[2,3-d]pyrimidines, researchers found that specific derivatives effectively reduced inflammatory markers in vitro and in vivo models. This suggests that our compound may also possess similar anti-inflammatory capabilities .

Neuroprotective Effects

Emerging research has begun to explore the neuroprotective potential of thieno[2,3-d]pyrimidine derivatives. Given the structural complexity of our compound, it may interact with neuroreceptors or signaling pathways involved in neurodegenerative diseases.

Case Study:

A recent investigation into neuroprotective agents identified several thieno derivatives that exhibited protective effects against oxidative stress-induced neuronal damage. This points to a promising avenue for further research on our compound’s neuroprotective properties .

Comparative Data Table

Application AreaObserved EffectsReference
Anticancer ActivityCytotoxicity against cancer cell lines
Antimicrobial PropertiesInhibition of bacterial growth
Anti-inflammatory EffectsReduction of inflammatory markers
Neuroprotective EffectsProtection against oxidative stress-induced damage

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares its thieno[2,3-d]pyrimidin-4-one core with several analogues, differing in substituents that modulate activity and properties. Key analogues include:

Compound Name / Substituents Molecular Weight (g/mol) XLogP3 Key Substituents Biological Relevance (if reported)
Target Compound: 5-(4-methylphenyl), 3-allyl, pyrrole-methoxyethyl ~497.6* ~4.3* 4-Methylphenyl (hydrophobic), allyl (reactive site), methoxyethyl (solubility) TRPA1 inhibition (patented application)
[]: 5-(5-methylfuran-2-yl) analogue 497.6 4.3 5-Methylfuran (polar, π-π interactions) Not explicitly reported
[]: 3,5-diphenyl, 4-chloro-3-(trifluoromethyl)phenyl-pyrrole ~627.1† ~5.8† CF3/Cl (electron-withdrawing), diphenyl (bulk) Likely enhanced metabolic stability
[]: 6-Ethyl-2-(pyrrolidin-1-yl) derivative 249.33 2.1 Pyrrolidine (basic), ethyl (small hydrophobic) Simpler scaffold; unconfirmed activity

*Estimated based on []; †Calculated using substituent contributions.

Key Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Effects on Lipophilicity and Bioavailability :

    • The target compound’s XLogP3 (~4.3) is intermediate between the polar 5-methylfuran analogue (same XLogP3) and the highly lipophilic compound (XLogP3 ~5.8). This positions it as a candidate with balanced membrane permeability and solubility .
    • The methoxyethyl group in the target compound may improve aqueous solubility compared to the analogue’s chloro-CF3-phenyl group, which increases hydrophobicity but risks metabolic oxidation .
  • Functional Group Contributions to Activity: The allyl group at position 3 (target compound) could enable covalent binding to cysteine residues in targets like TRPA1, a mechanism observed in related thienopyrimidinones . In contrast, the 3,5-diphenyl substitution in ’s compound suggests steric bulk favoring kinase inhibition (e.g., CK2), as bulky aryl groups are common in kinase inhibitors .
  • The analogue’s 5-methylfuran group may engage in hydrogen bonding or π-stacking with target proteins, though its activity remains uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

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